molecular formula C8H5N3O3 B1385950 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1018610-55-3

3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1385950
CAS No.: 1018610-55-3
M. Wt: 191.14 g/mol
InChI Key: MFOBFBOBSFIJSG-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-4-yl group and a carboxylic acid moiety at position 5. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and role as a bioisostere for ester or amide groups in medicinal chemistry .

Properties

IUPAC Name

3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)7-10-6(11-14-7)5-1-3-9-4-2-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOBFBOBSFIJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with hydroxylamine to form the corresponding amidoxime, which is then cyclized with a carboxylic acid derivative under acidic or basic conditions to yield the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperatures).

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a valuable candidate for medicinal chemistry. Notable applications include:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid, have shown promising anticancer properties. For instance, studies have demonstrated that certain oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro evaluations have shown compounds with similar structures to exhibit high potency against various cancer cell lines, such as pancreatic ductal adenocarcinoma and melanoma cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. A study highlighted that oxadiazole derivatives could effectively combat a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring was found to enhance antimicrobial activity .

Anti-inflammatory and Analgesic Effects

Research has indicated that oxadiazole derivatives can possess anti-inflammatory properties. Some studies report that these compounds can modulate inflammatory pathways and reduce pain in various models, suggesting potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under controlled conditions. Researchers have explored numerous derivatives to enhance the biological activity and selectivity of the parent compound.

Case Study 1: Anticancer Screening

A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity against various human cancer cell lines. Among these compounds, one derivative exhibited IC50 values in the nanomolar range against leukemia cell lines, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, a derivative of the oxadiazole scaffold was tested against common pathogens. The results showed that modifications on the pyridine ring significantly increased the compound's effectiveness against Klebsiella pneumoniae and Candida albicans, showcasing its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on carbonic anhydrases; effective against multiple cancer cell lines
AntimicrobialEffective against Staphylococcus aureus, E. coli, etc.
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism by which 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aromatic vs. Heteroaromatic Groups: Pyridinyl substituents (e.g., pyridin-4-yl) introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to phenyl groups. This may enhance interactions with biological targets like enzymes or receptors . Ester vs. Carboxylic Acid: Ethyl esters (e.g., ) are more lipophilic than carboxylic acids, facilitating cellular uptake. Hydrolysis to the free acid form is a common prodrug strategy .

Physical Properties :

  • Molecular weights range from 191.14 to 252.65 g/mol, with halogenated and esterified derivatives being heavier.
  • Pyridinyl-containing compounds exhibit higher aqueous solubility due to the basic nitrogen in the pyridine ring, whereas methyl or halogenated phenyl analogs are more hydrophobic .

Biological and Safety Profiles: Limited toxicological data are available for the target compound, but related analogs (e.g., 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid) are classified as irritants (H315) . Oxadiazole derivatives are explored as enzyme inhibitors (e.g., polyketide synthase inhibitors in ) and antimicrobial agents, leveraging their stability and bioisosteric properties .

Biological Activity

3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.2 g/mol
  • CAS Number : 163719-80-0

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects:

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : The compound shows significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 7.0 µM to over 50 µM against different tumor cell lines including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) .
CompoundCell LineIC50 (µM)
3-(Pyridin-4-yl)-1,2,4-oxadiazoleHeLa11.5
3-(Pyridin-4-yl)-1,2,4-oxadiazoleA54949.7

2. Anti-inflammatory Activity

Research indicates that oxadiazole derivatives can inhibit inflammatory pathways. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies suggest that it exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents .

4. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and exhibiting anti-Alzheimer's activity through inhibition of butyrylcholinesterase (BChE) .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing caspase activity and promoting mitochondrial dysfunction .
  • Enzyme Inhibition : It acts as an inhibitor of various enzymes including:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrase (CA)
    • Sirtuin 2 (SIRT2) .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines using the MTT assay. The findings indicated that modifications to the pyridine ring significantly affected cytotoxicity levels .
  • Neuroprotective Effects : Another research focused on neuroprotective properties showed that specific derivatives could reduce neuronal cell death in models of neurodegeneration by enhancing cholinergic signaling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of pyridine-4-carboxamide derivatives with hydroxylamine, followed by oxidation. Key steps include:

  • Using microwave-assisted synthesis to reduce reaction time and improve yield .
  • Optimizing solvent systems (e.g., ethanol/water mixtures) to enhance solubility of intermediates.
  • Employing carbodiimide coupling agents (e.g., EDC·HCl) for carboxylic acid activation in heterocycle formation .
    • Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and FTIR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for pyridyl (δ 8.5–9.0 ppm) and oxadiazole protons (δ 8.2–8.4 ppm) to confirm regiochemistry .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement. The oxadiazole ring’s planarity and bond lengths (e.g., N–O ~1.36 Å) validate the structure .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and measure concentration via UV-Vis spectroscopy (λ_max ≈ 260 nm) .
  • Stability : Incubate the compound at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Analyze degradation products using HPLC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Reproducibility : Repeat assays (e.g., enzyme inhibition) with standardized protocols (IC₅₀ calculations) across multiple labs .
  • Off-Target Profiling : Use computational tools (e.g., SwissTargetPrediction) to identify unintended interactions that may explain variability .
  • Meta-Analysis : Compare datasets from studies like Liu et al. (2016) and Ielo et al. (2019) to isolate confounding variables (e.g., cell line differences) .

Q. How can molecular docking elucidate interactions with biological targets (e.g., kinases)?

  • Methodology :

  • Target Preparation : Retrieve protein structures (PDB ID: e.g., 2JDO) and remove water molecules/cofactors using PyMOL.
  • Docking Workflow : Use AutoDock Vina with flexible ligand sampling. Validate poses via MD simulations (AMBER) to assess binding stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between oxadiazole and Asp86 of EGFR kinase) .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Replace pyridyl with isosteres (e.g., pyrimidine) or modify the oxadiazole’s alkyl chain length to probe steric effects .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) and correlate activity with electronic properties (Hammett σ constants) .
  • Multivariate Analysis : Apply PCA to identify dominant physicochemical descriptors (e.g., logP, polar surface area) driving activity .

Q. How can coordination chemistry expand applications in materials science?

  • Methodology :

  • Coordination Polymer Synthesis : React the compound with transition metals (e.g., Zn²⁺) in DMF/water to form porous frameworks.
  • Characterization : Analyze porosity via BET surface area measurements and thermal stability via TGA .
  • Functionalization : Post-synthetic modification with luminescent ligands (e.g., terpyridine) for sensor applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid

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